

Total Synthesis of (±)-Apparicine: A Detailed Methodological Overview

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Compound of Interest		
Compound Name:	Apparicine	
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Application Note

The monoterpenoid indole alkaloid **apparicine**, first isolated from Aspidosperma dasycarpon, possesses a unique and synthetically challenging bridged 1-azabicyclo[4.2.2]decane framework fused to an indole core. Its complex architecture and potential biological activity have made it an attractive target for synthetic chemists. This document outlines the methodology for the first total synthesis of (±)-**apparicine**, as developed by Bennasar and coworkers.[1][2][3]

The successful synthetic strategy hinges on two key transformations: an indole-templated ring-closing metathesis (RCM) to construct the central eight-membered azocino[4,3-b]indole core, and a subsequent intramolecular vinyl halide Heck cyclization to forge the defining bridged piperidine ring system.[1][2] This approach efficiently assembles the tetracyclic skeleton of the natural product. An alternative strategy explored the use of a 2-indolylacyl radical cyclization to form the tricyclic ABC substructure.[3]

This document provides detailed experimental protocols for the key steps of the successful RCM/Heck cyclization route, along with tabulated quantitative data for each reaction and spectroscopic data for the characterization of key intermediates and the final product. The information is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis and medicinal chemistry.

Synthetic Pathway Overview



The total synthesis of (±)-apparicine was accomplished from 1-(phenylsulfonyl)indole in a concise route involving six isolated intermediates.[2] The overall workflow can be visualized as the construction of a key tricyclic intermediate via RCM, followed by functional group manipulations and the final crucial Heck cyclization to yield the natural product.



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Caption: Synthetic route to (±)-**Apparicine** via RCM and Heck cyclization.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the total synthesis of (\pm) -apparicine.



Step	Starting Material	Product	Key Reagents & Conditions	Yield (%)
1	1- (Phenylsulfonyl)i ndole	2-(1-Methyl-2- (E)-butenyl)-1- (phenylsulfonyl)i ndole (7)	1. n-BuLi, THF, -78 °C; 2. CuCN; 3. (E)-4-chloro-2- pentene, -78 °C to rt	85
2	Indole 7	3-Formyl-2-(1- methyl-2-(E)- butenyl)-1- (phenylsulfonyl)i ndole (8)	POCl₃, DMF, 0 °C to rt	90
3	Aldehyde 8	3-[N-Allyl-N-(tert-butoxycarbonyl)a minomethyl]-2-(1-methyl-2-(E)-butenyl)-1-(phenylsulfonyl)i ndole (9)	1. Allylamine, NaBH(OAc)3, AcOH, CH2Cl2; 2. (Boc)2O, Et3N, MeOH, reflux	85 (over 2 steps)
4	Diene 9	2-(tert- Butoxycarbonyl)- 6-methyl-2,3,4,7- tetrahydro-1H- azocino[4,3- b]indole (10)	Grubbs' Catalyst 2nd Gen. (10 mol%), Toluene, reflux	80
5	Azocinoindole 10	6-Methyl-1,2,3,4- tetrahydroazocin o[4,3-b]indole (12)	t-BuOK, THF, reflux	90
6	Azocinoindole 12	2-(2-lodo-2-(Z)-butenyl)-6-methyl-1,2,3,4-tetrahydroazocin	1. 1.2 M HCl in MeOH; 2. (Z)-2- iodo-2-butenyl tosylate, K ₂ CO ₃ , CH ₃ CN	30 (over 2 steps)



		o[4,3-b]indole (13)		
7	Heck Precursor	(±)-Apparicine	Pd(OAc) ₂ , P(o- tol) ₃ , Ag ₂ CO ₃ , CH ₃ CN, 80 °C	25

Experimental Protocols Protocol 1: Synthesis of RCM Precursor (9)

- Reductive Amination: To a solution of aldehyde 8 (1.0 eq) in CH₂Cl₂ is added allylamine (2.0 eq), followed by acetic acid (1.05 eq) and NaBH(OAc)₃ (3.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.
- Boc Protection: The crude amine from the previous step is dissolved in MeOH. Triethylamine (2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) are added, and the mixture is heated to reflux for 5 hours. The solvent is removed in vacuo, and the residue is diluted with CH₂Cl₂. The solution is washed with 2N HCl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (SiO₂, hexanes-EtOAc) to afford diene 9.[1]

Protocol 2: Ring-Closing Metathesis (RCM) for Azocinoindole (10)

- A solution of diene 9 (1.0 eq) in anhydrous toluene (to a concentration of ~0.01 M) is thoroughly degassed with argon.
- Grubbs' catalyst 2nd generation (10 mol%) is added under an argon atmosphere.
- The reaction mixture is heated to reflux for 18 hours.
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (SiO₂, hexanes-EtOAc) to yield the azocinoindole 10.[1]



Protocol 3: Isomerization and Deprotection to Azocinoindole (12)

- To a solution of the phenylsulfonyl-protected azocinoindole 10 (1.0 eq) in anhydrous THF is added potassium tert-butoxide (t-BuOK, 10.0 eq).
- The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
- The reaction is cooled to room temperature and quenched by the addition of water.
- The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give 12.

Protocol 4: Intramolecular Heck Cyclization to (±)-Apparicine

- N-Alkylation: The N-Boc protected azocinoindole is deprotected using 1.2 M HCl in MeOH. After neutralization, the resulting unstable secondary amine is dissolved in anhydrous CH₃CN. K₂CO₃ (3.0 eq) and (Z)-2-iodo-2-butenyl tosylate (1.2 eq) are added, and the mixture is stirred at room temperature until completion. The solvent is evaporated, and the residue is partitioned between CH₂Cl₂ and water. The organic layer is dried and concentrated, and the crude product 13 is purified by chromatography.[1]
- Heck Reaction: A mixture of the vinyl iodide 13 (1.0 eq), Pd(OAc)₂ (0.2 eq), P(o-tol)₃ (0.4 eq), and Ag₂CO₃ (2.0 eq) in anhydrous CH₃CN is degassed with argon. The mixture is heated to 80 °C in a sealed tube until the starting material is consumed. The reaction mixture is cooled, filtered through Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography (SiO₂, hexanes-EtOAc with 1% Et₃N) to afford (±)-apparicine.

Characterization Data of Key Compounds



Compound	¹H NMR (CDCl₃, 400 MHz) δ	¹³ C NMR (CDCl ₃ , 100.6 MHz) δ	HRMS (ESI) [M+H]+
Diene (9)	10.45 (s, 1H), 8.32 (m, 2H), 7.82 (d, J = 7.8 Hz, 2H), 7.62 (m, 1H), 7.49 (m, 2H), 7.37 (m, 2H), 5.61 (dm, J = 15 Hz, 1H), 5.40 (m, 1H), 4.76 (m, 1H), 1.61 (dm, J = 6.4 Hz, 3H), 1.47 (d, J = 6.8 Hz, 3H)	187.5, 155.3, 139.4, 136.4, 134.4, 133.1, 129.6 (2C), 126.5 (2C), 126.3, 125.9, 125.7, 125.2, 122.1, 119.3, 114.7, 33.8, 22.5, 17.7	Calcd: 354.1158, Found: 354.1165
(±)-Apparicine	8.04 (s, 1H), 7.46 (d, J = 7.5 Hz, 1H), 7.23 (d, J = 7.8 Hz, 1H), 7.11 (m, 2H), 5.89 (q, J = 7.0 Hz, 1H), 5.34 (s, 1H), 4.95 (s, 1H), 4.01 (m, 1H), 3.65 (m, 1H), 3.39 (m, 1H), 3.20- 2.95 (m, 3H), 2.70 (m, 1H), 2.35 (m, 1H), 1.84 (d, J = 7.0 Hz, 3H), 1.75 (m, 1H)	149.9, 137.9, 135.8, 128.2, 127.9, 121.2, 119.3, 117.9, 110.8, 107.9, 106.3, 58.2, 53.0, 50.1, 38.0, 31.9, 29.7, 13.9	-

Note: The spectroscopic data for synthetic (±)-apparicine was compared with and found to be in agreement with data reported for the natural product.[1]

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References



- 1. rsc.org [rsc.org]
- 2. The first total synthesis of (+/-)-apparicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the bridged indole alkaloid apparicine PubMed [pubmed.ncbi.nlm.nih.gov]
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